

# Synthesis and Characterization of Verapamil-d3: A Technical Guide

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## Compound of Interest

Compound Name: **Verapamil-d3**

Cat. No.: **B15562063**

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This technical guide provides an in-depth overview of the synthesis and characterization of **Verapamil-d3**, a deuterated analog of the calcium channel blocker Verapamil. **Verapamil-d3** is a critical tool in clinical and preclinical research, primarily utilized as an internal standard for the quantitative analysis of Verapamil in biological matrices by mass spectrometry-based assays. [1][2][3] Its stable isotope label ensures accurate and precise quantification, correcting for variations during sample preparation and analysis.

## Physicochemical Properties

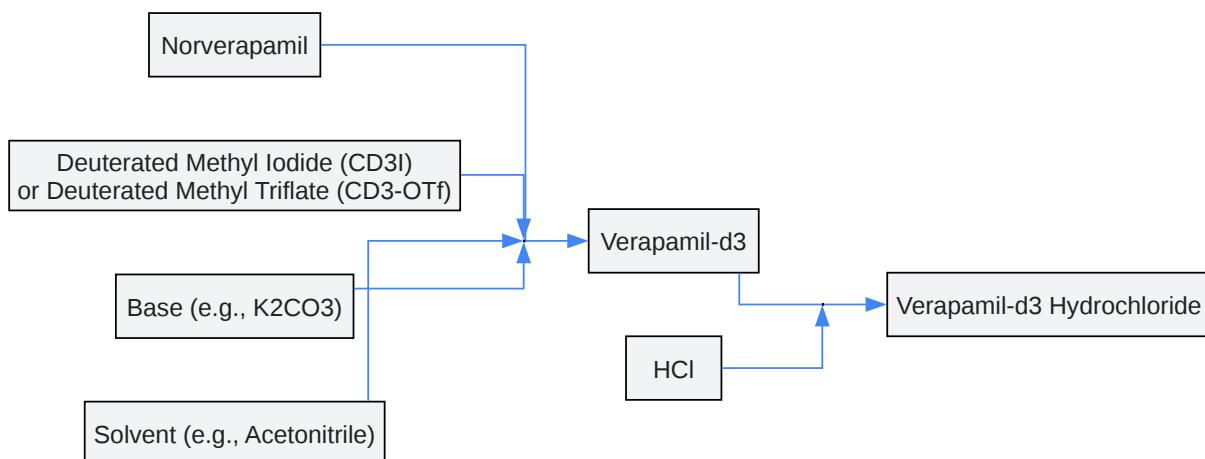
**Verapamil-d3** hydrochloride possesses the following key physicochemical properties:

Property	Value	Reference
Chemical Formula	<chem>C27H35D3N2O4 · HCl</chem>	[1][4]
Molecular Weight	494.08 g/mol	[4][5][6]
CAS Number	2714485-49-9	[4][5][6]
Appearance	White to Off-White Solid	[4]
Purity (by HPLC)	≥98%	[4][7]
Isotopic Purity	≥99% deuterated forms (d <sub>3</sub> )	[1][4]

## Synthesis of Verapamil-d3

The synthesis of **Verapamil-d3** is typically achieved through the methylation of its precursor, Norverapamil, using a deuterated methylating agent. This method ensures the specific incorporation of the deuterium label at the N-methyl position.

## Synthetic Pathway



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Caption: Synthetic pathway for **Verapamil-d3** Hydrochloride.

## Experimental Protocol

The following is a representative experimental protocol for the synthesis of **Verapamil-d3** hydrochloride, adapted from procedures for analogous radiolabeled compounds.[8][9]

### Materials:

- Norverapamil
- Deuterated methyl iodide ( $CD_3I$ ) or deuterated methyl triflate ( $CD_3-OTf$ )

- Anhydrous potassium carbonate ( $K_2CO_3$ ) or other suitable base
- Anhydrous acetonitrile (ACN)
- Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol)
- Solvents for purification (e.g., ethyl acetate, hexane)

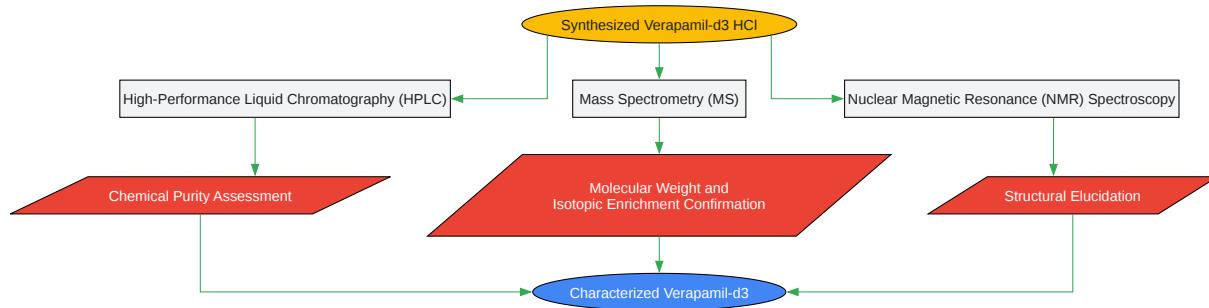
Procedure:

- N-methylation: To a solution of Norverapamil (1 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (2-3 equivalents). Stir the mixture at room temperature for 10-15 minutes.
- Add deuterated methyl iodide (1.1-1.5 equivalents) to the reaction mixture.
- Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.
- Concentrate the filtrate under reduced pressure to obtain the crude **Verapamil-d3** free base.
- Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
- Salt Formation: Dissolve the purified **Verapamil-d3** free base in a minimal amount of a suitable solvent (e.g., diethyl ether).
- Add a solution of HCl in a suitable solvent dropwise with stirring until precipitation is complete.
- Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield **Verapamil-d3** hydrochloride as a white to off-white solid.

# Characterization of Verapamil-d3

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized **Verapamil-d3**.

## Experimental Workflow for Characterization



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